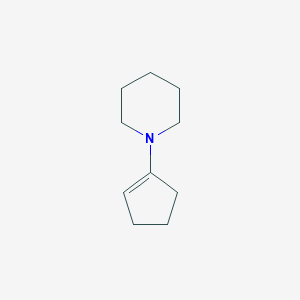

Piperidine, 1-(1-cyclopenten-1-yl)-

Übersicht

Beschreibung

Piperidine, 1-(1-cyclopenten-1-yl)-: is a cyclic organic compound with the molecular formula C10H17N . It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyclopentene ring attached to the nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(1-cyclopenten-1-yl)- can be achieved through several methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl2), which obviates the need for classical N-protection and O-activation sequences . Another method includes the use of primary amines with diols catalyzed by a Cp*Ir complex, resulting in the formation of cyclic amines in good to excellent yields .

Industrial Production Methods

Industrial production of Piperidine, 1-(1-cyclopenten-1-yl)- typically involves the hydrogenation of pyridine derivatives using catalysts such as platinum, palladium, or Raney nickel. This process can be conducted in liquid-phase reactions to achieve complete saturation of the pyridine ring . Additionally, continuous flow reactions using Grignard reagents have been developed for the efficient synthesis of piperidine derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

Piperidine, 1-(1-cyclopenten-1-yl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the cyclopentene ring can be modified.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

Reducing agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.

Nucleophiles: Such as alkyl halides for substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Piperidine, 1-(1-cyclopenten-1-yl)- has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various drugs, including potential anticancer agents.

Biological Studies: The compound is studied for its effects on biochemical pathways and its potential as a therapeutic agent.

Material Science: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of Piperidine, 1-(1-cyclopenten-1-yl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . The compound can induce apoptosis in cancer cells through the activation of caspase-dependent pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(1-Cyclopenten-1-yl)pyrrolidine: A similar compound with a pyrrolidine ring instead of a piperidine ring.

Piperidine: The parent compound, which lacks the cyclopentene ring.

Uniqueness

Piperidine, 1-(1-cyclopenten-1-yl)- is unique due to its combination of a piperidine ring with a cyclopentene moiety, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry .

Biologische Aktivität

Piperidine, 1-(1-cyclopenten-1-yl)-, also known as 1-(cyclopenten-1-yl)piperidine, is an organic compound with the formula C10H17N. Its structure incorporates a piperidine ring and a cyclopentene substituent, which may influence its biological activity. This article explores the biological properties of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Basic Information:

- Molecular Formula: C10H17N

- CAS Number: 1614-92-2

- LogP: 2.84 (indicating moderate lipophilicity)

- Boiling Point: 241.9 °C

- Density: 1 g/cm³

These properties suggest that the compound may exhibit significant interaction with biological membranes, which is crucial for its activity in pharmacological contexts.

Biological Activity Overview

Research indicates that piperidine derivatives possess a wide range of biological activities, including:

- Anticancer Activity: Some studies have shown that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with a piperidine moiety have been developed as dual inhibitors targeting ALK and ROS1 kinases, which are implicated in various cancers such as non-small cell lung cancer and neuroblastoma .

- Neuroprotective Effects: Piperidine derivatives have been explored for their potential in treating neurodegenerative diseases. They can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease. For example, modifications to piperidine structures have led to enhanced brain exposure and improved inhibition of these enzymes .

- Antimicrobial Properties: Several studies have highlighted the antimicrobial efficacy of piperidine compounds against various pathogens. Specifically, they have shown activity against strains such as MRSA and E. coli, indicating potential use in treating bacterial infections .

Case Studies

- Anticancer Research:

- Alzheimer's Disease Treatment:

- Antimicrobial Activity:

The biological activity of piperidine derivatives can be attributed to several mechanisms:

- Enzyme Inhibition: The ability to inhibit key enzymes like AChE and BuChE is vital for neuroprotective effects.

- Cell Membrane Interaction: The lipophilic nature allows these compounds to penetrate cellular membranes effectively, enhancing their bioavailability and interaction with intracellular targets.

- Receptor Modulation: Some piperidine compounds act as antagonists at opioid receptors, contributing to their analgesic properties .

Eigenschaften

IUPAC Name |

1-(cyclopenten-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-4-8-11(9-5-1)10-6-2-3-7-10/h6H,1-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSBEBHRHKHUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167145 | |

| Record name | Piperidine, 1-(1-cyclopenten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1614-92-2 | |

| Record name | Piperidine, 1-(1-cyclopenten-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(1-cyclopenten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.